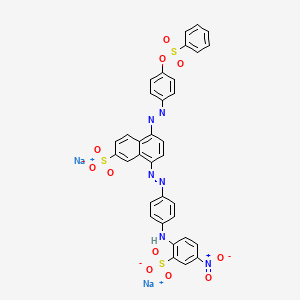
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups, sulfonic acid groups, and nitro groups, which contribute to its unique chemical properties. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The presence of sulfonic acid groups requires specific reaction conditions, such as acidic or basic environments, to ensure proper functionalization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient synthesis. The final product is often purified through crystallization or chromatography techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Sodium hydroxide, sulfuric acid.
Major Products Formed
Amines: From the reduction of nitro and azo groups.
Sulfonated Derivatives: From substitution reactions involving sulfonic acid groups.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mécanisme D'action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The nitro groups can undergo reduction to form amines, which can further participate in various biochemical pathways. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)azo]-6(or 7)-sulfo-1-naphthalenyl]azo]-7-(phenylamino)-, trisodium salt
- 7-Amino-4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]-2-naphthalenesulfonic acid
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt stands out due to its specific combination of functional groups, which confer unique chemical properties and applications. Its dual azo linkages and multiple sulfonic acid groups make it particularly useful in industrial dye production and scientific research.
Propriétés
Numéro CAS |
72986-61-9 |
|---|---|
Formule moléculaire |
C34H22N6Na2O11S3 |
Poids moléculaire |
832.8 g/mol |
Nom IUPAC |
disodium;5-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H24N6O11S3.2Na/c41-40(42)25-12-17-33(34(20-25)53(46,47)48)35-22-6-8-23(9-7-22)36-39-32-19-18-31(29-16-15-28(21-30(29)32)52(43,44)45)38-37-24-10-13-26(14-11-24)51-54(49,50)27-4-2-1-3-5-27;;/h1-21,35H,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clé InChI |
KSZNUSASVDLFBT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)

![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)




